Cas no 850140-72-6 (Afatinib)

Afatinib is een kinaseremmer die selectief werkt tegen EGFR (epidermale groeifactorreceptor), HER2 en HER4. Het wordt voornamelijk gebruikt voor de behandeling van niet-kleincellig longcarcinoom (NSCLC) met specifieke EGFR-mutaties. Het middel bindt onomkeerbaar aan de kinasedomeinen van deze receptoren, waardoor signaaltransductie wordt geremd en tumorcelgroei wordt geremd. Een belangrijk voordeel van afatinib is de werkzaamheid tegen bepaalde resistentiemutaties, zoals T790M, in combinatie met andere mutaties. Het heeft ook een gunstig veiligheidsprofiel bij goed toezicht op bijwerkingen zoals diarree en huiduitslag. De orale toedieningsvorm draagt bij aan de patiëntvriendelijkheid.
Afatinib structure
Afatinib structure
Productnaam:Afatinib
CAS-nummer:850140-72-6
MF:C24H25ClFN5O3
MW:485.938407659531
MDL:MFCD12407405
CID:828079
PubChem ID:10184653

Afatinib Chemische en fysische eigenschappen

Naam en identificatie

    • (S,E)-N-(4-((3-Chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide
    • Afatinib E-Isomer
    • Afatinib
    • BIBW 2992
    • 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,4-a]pyrazine hydrochloride
    • BIBW-2992
    • Tovok
    • BIBW2992
    • Tomtovok
    • Afatinib (BIBW2992)
    • N-[4-[(3-chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-2-Butenamide
    • C24H25ClFN5O3
    • (2E)-N-{4-[(3-chloro-4-fluorophenyl)amino]-7-[(3S)-tetrahydrofuran-3-yloxy]quinazolin-6-yl}-4-(dimethylamino)but-2-enamide
    • (2E)-N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-2-butenamide (ACI)
    • Gilotrif
    • Giotrif
    • AC-26079
    • ULXXDDBFHOBEHA-CWDCEQMOSA-N
    • NSC-799327
    • DTXCID301323466
    • Z2568727518
    • NCGC00185000-22
    • CHEMBL1173655
    • AFATINIB [MI]
    • NSC799327
    • SR-01000941576
    • CCG-264776
    • SR-01000941576-1
    • MFCD12407405
    • UNII-41UD74L59M
    • AC-27018
    • AB01565886_02
    • (E/Z)-Afatinib
    • BIBW2992 (Tovok)
    • BIBW2992,Afatinib
    • (E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide
    • NSC750691
    • L01XE13
    • EN300-6487482
    • (2e)-n-(4-((3-chloro-4-fluorophenyl)amino)-7-(((3s)-tetrahydro-3-furanyl)oxy)-6-quinazolinyl)-4-(dimethylamino)-2-butenamide
    • AS-80916
    • 439081-18-2
    • BCP9000407
    • AFATINIB [INN]
    • AFATINIB [VANDF]
    • 850140-72-6
    • DB08916
    • (E)-N-[4-(3-chloro-4-fluoro-anilino)-7-[(3S)-tetrahydrofuran-3-yl]oxy-quinazolin-6-yl]-4-(dimethylamino)but-2-enamide
    • (E)-4-dimethylamino-but-2-enoic acid-(4-(3-chloro-4-fluoro-phenylamino)-7-((S)-tetrahydrofuran-3-yloxy)-quinazolin-6-yl)-amide
    • AFATINIB [WHO-DD]
    • Afatinib free base
    • CHEBI:94698
    • BCP01779
    • D09724
    • GTPL5667
    • N-{4-[(3-chloro-4-fluorophenyl)amino]-7-[(3S)-oxolan-3-yloxy]quinazolin-6-yl}-4-(dimethylamino)but-2-enamide
    • (R,E)-N-(4-(3-chloro-4-fluorophenylamino)-7-(tetrahydrofuran-3-yloxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide
    • 850140-72-6 (free base)
    • Afatinib(cis-trans isomerismtautomers)
    • HY-10261B
    • AKOS015850681
    • (S)-N-(4-((3-Chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide
    • (S)-N-(4-(3-chloro-4-fluorophenylamino)-7-(tetrahydrofuran-3-yloxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide
    • J-500781
    • J-502300
    • CHEBI:61390
    • SDCCGSBI-0654325.P001
    • NS00077621
    • BRD-K66175015-001-01-7
    • CS-0020030
    • (S,E)-N-(4-((3-chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide.
    • (2E)-N-(4-((3-chloro-4-fluorophenyl)amino)-7-((3S)-tetrahydrofuran-3-yloxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide
    • EN300-19625328
    • 2-Butenamide, N-(4-((3-chloro-4-fluorophenyl)amino)-7-(((3S)-tetrahydro-3-furanyl)oxy)-6-quinazolinyl)-4-(dimethylamino)-, (2E)-
    • Afatinib [USAN]
    • DS-14172
    • (S,E)-N-(4-(3-chloro-4-fluorophenylamino)-7-(tetrahydrofuran-3-yloxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide
    • BRD-K66175015-332-01-6
    • NCGC00185000-23
    • Afatinib [USAN:INN]
    • EX-8656
    • SW219248-1
    • SMR004701084
    • BRD-K66175015-001-09-0
    • (E)-4-Dimethylamino-but-2-enoic acid-[4-(3-chloro-4-fluoro-phenylamino)-7-((S)-tetrahydrofuran-3-yloxy)-quinazolin-6-yl]-amide
    • Afatinib, Free Base
    • EX-A065A
    • afatinibum
    • Afatinib- Bio-X
    • BCPP000338
    • (2E)-N-{4-[(3-chloro-4-fluorophenyl)amino]-7-[(3S)-oxolan-3-yloxy]quinazolin-6-yl}-4-(dimethylamino)but-2-enamide
    • Q4688818
    • 2-butenamide, N-(4-((3-chloro-4-fluorophenyl)amino)-7-(((3S)-tetrahydro-3-furanyl)oxy)- 6-quinazolinyl)-4-(dimethylamino)-, (2E)-
    • BA164141
    • BRD-K66175015-001-13-2
    • DTXSID20893451
    • BDBM50322823
    • AKOS015904219
    • MLS006010000
    • A2870
    • (E)-4-dimethylamino-but-2-enoic acid-(4-(3-chloro-4-fluoro-phenylamino)-7-((S)-tetrahydrofuran-3-yloxy)-quinazolin-6yl)-amide
    • 41UD74L59M
    • NCGC00185000-01
    • Afatinib (USAN/INN)
    • AFATINIB [MART.]
    • (2E)-N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-2-butenamide; BIBW 2992;
    • S1011
    • AKOS025149636
    • AFATINIB (MART.)
    • EX-A065
    • NSC-750691
    • (2E)-N-(4-(3-chloro-4-fluoroanilino)-7-(((3S)-oxolan-3-yl)oxy)quinoxazolin-6-yl)-4-(dimethylamino)but-2-enamide
    • MDL: MFCD12407405
    • Inchi: 1S/C24H25ClFN5O3/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29)/b4-3+/t16-/m0/s1
    • InChI-sleutel: ULXXDDBFHOBEHA-CWDCEQMOSA-N
    • LACHT: N(C1C=CC(F)=C(Cl)C=1)C1=NC=NC2=CC(=C(C=C12)NC(=O)/C=C/CN(C)C)O[C@@H]1COCC1

Berekende eigenschappen

  • Exacte massa: 485.162996g/mol
  • Oppervlakte lading: 0
  • XLogP3: 3.6
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 8
  • Aantal draaibare bindingen: 8
  • Monoisotopische massa: 485.162996g/mol
  • Monoisotopische massa: 485.162996g/mol
  • Topologisch pooloppervlak: 88.6Ų
  • Zware atoomtelling: 34
  • Complexiteit: 702
  • Aantal isotopen atomen: 0
  • Gedefinieerd atoomstereocentrumaantal: 1
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 1
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Aantal covalent gebonden eenheden: 1

Experimentele eigenschappen

  • Kleur/vorm: Powder
  • Dichtheid: 1.380
  • Smeltpunt: 102°C(lit.)
  • Kookpunt: 676.917°C at 760 mmHg
  • PSA: 88.61000
  • LogboekP: 4.53590

Afatinib Beveiligingsinformatie

Afatinib Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A60540-5mg
Afatinib E-Isomer
850140-72-6 98%
5mg
¥299.0 2024-07-16
Ambeed
A149039-100mg
(S,E)-N-(4-((3-Chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide
850140-72-6 99%
100mg
$10.0 2025-02-22
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A60540-1g
Afatinib E-Isomer
850140-72-6 98%
1g
¥3199.0 2024-07-16
DC Chemicals
DC22612-100 mg
Afatinib
850140-72-6
100mg
$150.0 2022-02-28
Enamine
EN300-6487482-0.1g
(2E)-N-{4-[(3-chloro-4-fluorophenyl)amino]-7-[(3S)-oxolan-3-yloxy]quinazolin-6-yl}-4-(dimethylamino)but-2-enamide
850140-72-6 95.0%
0.1g
$486.0 2025-03-15
MedChemExpress
HY-10261-10mg
Afatinib
850140-72-6 99.93%
10mg
¥700 2024-05-25
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T21312-5 mg
Afatinib free base
850140-72-6 99.90%
5mg
¥435.00 2022-03-01
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T21312-50 mg
Afatinib free base
850140-72-6 99.90%
50mg
¥1677.00 2022-03-01
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T21312-100 mg
Afatinib free base
850140-72-6 99.90%
100MG
¥2127.00 2022-03-01
DC Chemicals
DC22612-1 g
Afatinib
850140-72-6
1g
$600.0 2022-02-28

Afatinib Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Reagents: Triethylamine
Referentie
Graphical synthetic routes of Afatinib
Li, Qingqing; et al, Zhongguo Yiyao Gongye Zazhi, 2015, 46(4), 422-424

Productiemethode 2

Reactievoorwaarden
1.1 Solvents: Tetrahydrofuran
Referentie
Graphical synthetic routes of Afatinib
Li, Qingqing; et al, Zhongguo Yiyao Gongye Zazhi, 2015, 46(4), 422-424

Productiemethode 3

Reactievoorwaarden
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Acetonitrile ;  0 °C; 0 °C → 28 °C; 2 h, 28 °C; 28 °C → 0 °C
1.2 Solvents: Acetonitrile ,  N-Methyl-2-pyrrolidone ;  0 °C → 28 °C; 2 h, 28 °C; 28 °C → 0 °C
1.3 Reagents: Lithium hydroxide Solvents: Water ;  0 °C
Referentie
Process for preparation of afatinib dimaleate and its intermediates
, India, , ,

Productiemethode 4

Reactievoorwaarden
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ,  BOP reagent
1.2 -
Referentie
Graphical synthetic routes of Afatinib
Li, Qingqing; et al, Zhongguo Yiyao Gongye Zazhi, 2015, 46(4), 422-424

Productiemethode 5

Reactievoorwaarden
1.1 Reagents: Hydrochloric acid Solvents: Water ;  40 °C; 10 h, 40 °C
1.2 40 °C; 10 h, 40 °C
1.3 Reagents: Potassium hydroxide ,  Hydrogen ,  Lithium chloride Catalysts: Dimethylformamide ;  1 h
Referentie
Synthesis and optimization of antitumor agent afatinib
Tu, Yuan-biao; et al, Huaxue Shiji, 2016, 38(8), 795-799

Afatinib Raw materials

Afatinib Preparation Products

Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:850140-72-6)Afatinib
A850102
Zuiverheid:99%/99%
Hoeveelheid:5g/25g
Prijs ($):307.0/369.0
atkchemica
(CAS:850140-72-6)Afatinib
CL16781
Zuiverheid:95%+
Hoeveelheid:1g/5g/10g/100g
Prijs ($):Onderzoek